The table below summarizes the core quantitative pharmacokinetic data for this compound:
| Parameter | Value | Context / Comparison |
|---|---|---|
| Elimination Half-life | 40 minutes (IV) [1] [2], 85-100 minutes (comprehensive measure) [3] | Approximately 4-10 times longer than oxytocin (half-life: 3-6 minutes) [1] [3] [2]. |
| Bioavailability | 80% (Intramuscular) [1] [3] | Not applicable for intravenous administration. |
| Onset of Action | Within 2 minutes (IV or IM) [1] | Rapid onset, similar to oxytocin. |
| Duration of Action | 60 minutes (IV), 120 minutes (IM) on average [1] | The longer duration after IM injection is due to a depot effect. |
| Volume of Distribution | Large [1] | High lipophilicity contributes to extensive tissue distribution. |
| Route of Elimination | Minimal renal elimination (~0.7%) [3]; primarily via enzymatic degradation (peptidases) [1] [3] | Contrasts with various clearance mechanisms for other peptides. |
This compound functions as a biased agonist at the oxytocin receptor in the uterine myometrium [3]. The following diagram illustrates the intracellular signaling pathway triggered by this compound binding.
Recent clinical studies focus on comparing the cardiovascular effects of this compound and oxytocin. The methodology below, adapted from a 2025 study, provides a protocol for assessing hemodynamic parameters [4] [5].
Key Measured Parameters:
Carbetocin exhibits high selectivity for the OXTR over related vasopressin receptors, and its activation is functionally selective for specific signaling pathways [1].
Table 1: this compound's Receptor Binding and Functional Activity
| Receptor | Binding Affinity | Functional Activity | Key Signaling Pathways |
|---|
| Oxytocin Receptor (OXTR) | High agonist affinity [2] | Partial Agonist [1] | Gq coupling: Activated [1] Other G-proteins (Gi1, Gi2, Gi3, Go) & β-arrestin: Not activated [1] | | Vasopressin V1a Receptor (V1aR) | Not Specified | Antagonist [1] | Not Activated [1] | | Vasopressin V1b Receptor (V1bR) | Not Specified | Antagonist [1] | Not Activated [1] |
This compound's functional selectivity leads to a specific signaling cascade and unique receptor trafficking behavior, as illustrated below.
This compound's biased OXTR signaling and trafficking pathway.
The characterization of this compound's unique pharmacology relied on several key experimental approaches.
Table 2: Summary of Key Experimental Evidence
| Finding | Experimental Method | Brief Description & Outcome |
|---|---|---|
| Gq Functional Selectivity | BRET Biosensors [1] | Measured receptor-G protein interaction in live HEK293 cells; this compound activated OXTR-Gq but not other G proteins or β-arrestin. |
| Vasopressin Receptor Antagonism | BRET Biosensors [1] | Tested activation of V1aR and V1bR; this compound did not activate and may block these receptors. |
| β-arrestin-Independent Internalization | Fluorescence Microscopy [1] | Tracked hOXTR-RFP in transfected cells; this compound induced internalization via a β-arrestin-independent pathway. |
| Lack of Receptor Recycling | Fluorescence Microscopy [1] | Monitored internalized receptors over time; this compound prevented OXTR return to cell surface. |
This compound's molecular profile translates directly to its clinical advantages:
The core data on this compound's signaling was generated using Bioluminescence Resonance Energy Transfer (BRET) assays [1]:
The development of a heat-stable formulation is a significant advancement for using this compound in regions with unreliable cold chains. The table below details the core composition of this formulation [1].
| Component | Concentration | Function |
|---|---|---|
| This compound | 0.1 mg/mL | Active Pharmaceutical Ingredient (API) |
| Sodium Succinate Buffer | 10 mM | Maintains optimum pH |
| D-Mannitol | 47 mg/mL | Isotonicity agent |
| L-Methionine | 1 mg/mL | Antioxidant |
The heat-stable this compound formulation maintains ≥95% purity under various temperature conditions, as shown in the following table [1].
| Storage Condition | Demonstrated Stability Duration |
|---|---|
| 30°C / 75% Relative Humidity | ≥ 3 years |
| 40°C / 75% Relative Humidity | ≥ 6 months |
| 50°C | ≥ 3 months |
| 60°C | ≥ 1 month |
| Additional Stabilities | |
| Freezing/Thawing | Not sensitive |
| Light | Not sensitive (photo-stable) |
This thermostability is a key advantage over oxytocin, which degrades rapidly in tropical climates without continuous refrigeration [1] [2].
The stability data for this compound were generated following standardized experimental protocols.
The primary method for quantifying this compound content and related impurities was Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [1].
The experimental workflow for generating stability data is summarized in the diagram below.
Stability assessment workflow for heat-stable this compound.
This compound's inherent thermal stability stems from specific structural modifications that differentiate it from native oxytocin [3] [4]:
These modifications result in a significantly longer plasma half-life of 85-100 minutes for this compound, compared to 3-6 minutes for oxytocin [3] [4] [5].
While stable, this compound has a distinct pharmacological profile from oxytocin. It acts as a partial agonist and exhibits functional selectivity (biased agonism) at the oxytocin receptor (OXTR) [3] [6].
The diagram below illustrates this biased signaling mechanism.
Biased signaling of this compound versus oxytocin at the OXTR.
The heat-stable this compound formulation represents a major innovation for postpartum hemorrhage prevention in low and middle-income countries. Its defining characteristic is exceptional thermal stability, maintaining potency for years at 30°C, which directly addresses the cold-chain limitations of oxytocin.
This stability is achieved through a combination of specific molecular engineering that protects it from enzymatic degradation and an optimized liquid formulation that includes excipients like mannitol and methionine to prevent oxidative and pH-dependent degradation.
Carbetocin functions as a synthetic analogue of oxytocin, binding to oxytocin receptors (OXTR) in the uterine myometrium [1] [2] [3]. These receptors are G-protein coupled (primarily Gq), and their activation triggers the phospholipase C (PLC) - inositol trisphosphate (IP3) pathway, leading to a release of intracellular calcium and subsequent forceful uterine smooth muscle contractions [1] [3].
Unlike oxytocin, this compound exhibits functional selectivity (biased agonism). It activates the OXTR but selectively couples only to the Gq signaling pathway, without engaging β-arrestin-dependent pathways like the endogenous hormone [4]. This unique profile results in distinct receptor trafficking: this compound promotes OXTR internalization via a β-arrestin-independent pathway and significantly inhibits receptor recycling to the plasma membrane [4]. The following diagram illustrates the key differences in signaling and trafficking.
Oxytocin vs. This compound signaling and receptor trafficking.
Furthermore, this compound demonstrates high selectivity for OXTR over vasopressin receptors (V1a and V1b), at which it may act as an antagonist, potentially reducing off-target effects [4]. Metabolites of this compound, specifically desGlyNH2-carbetocin and desLeuGlyNH2-carbetocin, are pure OXTR antagonists, which may influence its overall pharmacodynamic profile [5].
The structural modifications of this compound confer a significantly improved pharmacokinetic profile over oxytocin.
| Parameter | This compound | Oxytocin | Details & Clinical Implications |
|---|---|---|---|
| Elimination Half-life | 85–100 minutes [1], (IV: ~40 min [2], IM: ~55 min [6]) | 3–5 minutes [1] [7] | Long duration of action permits single-dose prophylaxis for PPH [1]. |
| Onset of Action (IV) | ~2 minutes [1] | ~2 minutes | Rapid onset suitable for immediate postpartum use [1]. |
| Duration of Action | IV: ~60 min; IM: ~120 min [6] | Short, requires infusion [1] | Sustained uterotonic effect reduces need for additional uterotonics [1] [8]. |
| Receptor Affinity (Kᵢ) | OXTR: Partial Agonist (EC₅₀ ~48 nM) [5] | OXTR: Full Agonist (EC₅₀ ~5.6 nM) [5] | This compound is a partial agonist with ~50% lower maximal contractile effect in vitro [5]. |
| Bioavailability (IM) | 77–80% [1] [6] | Not Well Defined | Reliable systemic exposure via intramuscular injection [1]. |
| Metabolism & Excretion | Enzymatic degradation; <1% renal excretion as unchanged drug [1] [6] | Rapid enzymatic degradation | Greater metabolic stability; low renal excretion reduces concern in renal impairment [1]. |
| Thermostability | Heat-stable formulation available [8] [9] | Requires cold chain (2–8°C) [9] | Critical advantage in low-resource settings with unreliable refrigeration [8] [9]. |
Clinical studies and guidelines support this compound's use for postpartum hemorrhage (PPH) prevention.
| Clinical Aspect | Key Findings | Implications |
|---|---|---|
| PPH Prevention (Cesarean Section) | Superior or non-inferior to oxytocin; significantly reduces need for additional uterotonics [8] [10]. | A single 100 mcg IV/IM dose is effective and can simplify management [1] [8]. |
| PPH Prevention (Vaginal Delivery) | Evidence supports efficacy, though some analyses show clearer benefit in C-section [1] [8]. | A 100 mcg dose is used, but patient selection may be guided by risk factors [8] [6]. |
| Hemodynamic Stability | Causes less hypotension than oxytocin when given as an IV bolus [10]. | Safer profile, especially in patients with cardiovascular compromise [10]. |
| Guideline Recommendations | Recommended for PPH prevention in both Cesarean and vaginal delivery (some guidelines specify for women with at least one risk factor) [8]. | Positioned as a first-line option, especially where its heat stability is a major advantage [8] [9]. |
For researchers investigating this compound's effects, here are detailed methodologies for critical experiments.
This protocol is used to characterize this compound's signaling bias [4].
This protocol assesses the impact of ligands on OXTR trafficking [4].
This classic pharmacodynamics assay measures direct uterotonic activity [5].
This compound is a therapeutically important long-acting, functionally selective OXTR agonist. Its distinct molecular pharmacology, characterized by Gq-protein biased signaling and unique receptor trafficking, underlies its clinical efficacy as a single-dose prophylactic uterotonic.
Future research should focus on:
The table below summarizes carbetocin's key molecular interactions with the oxytocin and vasopressin receptors.
| Receptor | This compound Action | Functional Consequence | Key Experimental Findings |
|---|---|---|---|
| Oxytocin Receptor (OXTR) | Agonist (Functionally Selective) | Activates Gq protein pathway; promotes uterine contraction [1] [2] | Partial agonist for OXTR/Gq coupling [1]; does not activate Gi/o, Gs, or G12/13 pathways [1] |
| Vasopressin V1a Receptor (V1aR) | Antagonist | Blocks vasopressin signaling [1] | Does not activate V1aR; may act as an antagonist [1] |
| Vasopressin V1b Receptor (V1bR) | Antagonist | Blocks vasopressin signaling [1] | Does not activate V1bR; may act as an antagonist [1] |
| Vasopressin V2 Receptor (V2R) | Minimal Interaction | Reduced off-target effects [3] [2] | Reduced interactions in molecular dynamics studies [3]; low affinity due to sequence differences [2] |
This compound's functional selectivity (or biased agonism) is a key characteristic. Unlike oxytocin, which activates multiple G-protein pathways (Gq, Gi/o, Gs, G12/13) and recruits β-arrestin, this compound selectively activates only the OXTR/Gq pathway [1]. This specific signaling may explain its clinical profile with reduced side effects.
The oxytocin receptor activation involves a unique mechanism where oxytocin forms a magnesium (Mg²⁺) coordination complex with the receptor, which is critical for transition to an active state [4]. Agonist binding also disrupts the alpha-helical structure of transmembrane helix 7 (TM7), another key step in activation [4].
Oxytocin receptor (OTR) activation requires Mg²⁺ and involves TM7 disruption, leading to Gq-mediated uterine contraction.
This compound's molecular profile leads to distinct clinical effects compared to oxytocin:
Key techniques for studying this compound's molecular pharmacology include:
This compound's high OXTR selectivity and Gq-functional selectivity make it a valuable research tool and therapeutic agent. Its distinct signaling and trafficking properties underline the importance of investigating both receptor selectivity and downstream pathway activation for predicting in vivo drug effects.
Carbetocin is a long-acting synthetic analog of the natural hormone oxytocin [1] [2]. Its mechanism and key differentiator are as follows:
The following diagram illustrates the mechanism of this compound at the cellular level.
This compound is used for PPH prophylaxis. Clinical evidence primarily demonstrates its benefit in reducing the need for additional uterotonic therapy.
The table below summarizes quantitative data on efficacy and common side effects from comparative studies.
| Parameter | This compound vs. Oxytocin (Cesarean Section) | This compound vs. Syntometrine (Vaginal Delivery) |
|---|---|---|
| Need for Therapeutic Uterotonics | Significantly Reduced (RR 0.62; 95% CI 0.44-0.88) [5] | No statistically significant difference [5] |
| Blood Loss > 500 ml | No statistically significant difference [5] | Information missing |
| Blood Loss > 1000 ml | No statistically significant difference [5] | Information missing |
| Nausea & Vomiting | No statistically significant difference [7] | Significantly Reduced (Nausea RR 0.24; Vomiting RR 0.21) [5] |
| Hypotension | No statistically significant difference in need for vasopressors [7] | Information missing |
| Hypertension | Information missing | Significantly Reduced [5] [6] |
Understanding the safety profile of this compound is critical for its appropriate clinical use.
Contraindications: this compound is contraindicated in patients with [4]:
Common Adverse Effects: Side effects are generally similar to those of oxytocin and can include nausea, vomiting, abdominal pain, flushing, feeling of warmth, headache, tremor, pruritus, hypotension, and tachycardia [8] [1] [4].
Serious Adverse Effects: Though rare, severe reactions have been reported, including bronchospasm, severe bradycardia, and anaphylactoid reactions, particularly in vulnerable populations like asthmatic patients [6]. Overdosage can lead to uterine hyperstimulation with tetanic contractions, potentially resulting in uterine rupture or, paradoxically, postpartum hemorrhage [1] [4].
This compound has been investigated for a neurological indication. ACP-101, an intranasal formulation of this compound, was developed as a selective oxytocin-receptor agonist for treating hyperphagia (insatiable hunger) and behavioral distress in Prader-Willi Syndrome (PWS) [9] [10].
The workflow of this clinical trial is summarized in the diagram below.
This compound represents a valuable therapeutic option in postpartum care, with a clear pharmacological rationale for its long-acting properties. Its established role is in PPH prophylaxis, where it can simplify management. The recent failure of its intranasal formulation in a Phase 3 trial for PWS highlights the challenges in reposting drugs for complex neurological disorders.
The table below summarizes the identified metabolites of carbetocin and their key characteristics based on incubation with a rat kidney homogenate.
| Metabolite Name | Structural Change | OXTR Binding Affinity (vs. Oxytocin) | Functional Activity on Myometrium |
|---|---|---|---|
| This compound (Parent) | N/A | Similar magnitude [1] [2] | Partial agonist [1] |
| This compound Metabolite I | Removal of C-terminal Gly-NH₂ [1] [2] | Similar magnitude [1] [2] | Pure antagonist [1] |
| This compound Metabolite II | Removal of C-terminal Leu-Gly-NH₂ [1] [2] | Similar magnitude [1] [2] | Pure antagonist [1] |
The degradation process follows a sequential pathway, which can be visualized as follows:
This C-terminal degradation is a key metabolic pathway because the resulting metabolites, while retaining the ability to bind the oxytocin receptor, function as pure oxytocin receptor antagonists, unlike the parent drug which is a partial agonist [1]. This suggests that the C-terminal glycinamide is critical for the agonist activity of the molecule.
The primary data on this compound's degradation comes from a specific in vitro methodology [1] [2]:
The following table quantifies the receptor binding affinities (Ki values) and contractile effects (EC₅₀) of this compound and its metabolites compared to oxytocin.
| Compound | OXTR Binding Affinity (Ki, nM) | Max. Contractile Effect (g) | EC₅₀ (nM) | V1a Receptor Binding (nM) |
|---|---|---|---|---|
| Oxytocin | 1.8 ± 0.30 [2] | 5.22 ± 0.26 [1] | 5.62 ± 1.22 [1] | Not the primary focus |
| This compound | 4.5 ± 0.70 [2] | 2.70 ± 0.12 [1] | 48.0 ± 8.20 [1] | 7.24 ± 0.29 [1] |
| Metabolite I | 4.2 ± 0.50 [2] | No contraction [1] | N/A [1] | 9.89 ± 2.80 [1] |
| Metabolite II | 5.2 ± 0.80 [2] | No contraction [1] | N/A [1] | 33.7 ± 7.34 [1] |
The unique metabolism of this compound has direct implications for its clinical profile:
Abdominal myomectomy, the surgical removal of uterine fibroids, is frequently associated with significant intraoperative blood loss, which can lead to complications such as hemorrhagic shock, increased need for blood transfusions, and longer operative times [1]. The hypervascular nature of fibroids and the uterus contribute to this risk.
Carbetocin is a long-acting synthetic analogue of oxytocin. Its therapeutic effect is mediated through binding to oxytocin receptors present on the smooth musculature of the myometrium [2]. This binding results in powerful and prolonged rhythmic contractions of the uterine muscle, which compresses the blood vessels supplying the fibroids and the surgical bed, thereby reducing hemorrhage [3].
Unlike oxytocin, which has a half-life of only 3-10 minutes, this compound has a substantially longer half-life of approximately 40 minutes [4] [2]. This pharmacodynamic profile allows for a single intravenous dose to sustain uterine tone throughout the critical period of the surgery, making it particularly suitable for procedural prophylaxis.
Recent randomized controlled trials (RCTs) and a meta-analysis have provided robust evidence supporting the efficacy of this compound in the context of abdominal myomectomy.
A randomized, double-blind, placebo-controlled trial conducted at a tertiary university hospital provides high-quality evidence [3]. The study included 138 women with symptomatic leiomyomas who were candidates for abdominal myomectomy, with 69 patients in each the this compound and placebo groups.
Table 1: Key Outcomes from RCT (n=138)
| Outcome Measure | This compound Group | Placebo Group | Result |
|---|---|---|---|
| Intraoperative Blood Loss | Significantly Lower | Higher | Mean difference: 184 mL reduction [3] |
| Post-op Hemoglobin (24 hr) | 10.3 ± 0.6 g/dL | 9.1 ± 0.8 g/dL | Significantly higher in this compound group [3] |
| Need for Blood Transfusion | 8 women (11.6%) | 17 women (24.6%) | 41% relative reduction [3] |
| Operative Time | Similar | Similar | No significant difference [3] |
| Side-Effects | Few, nonsignificant | Similar | Comparable between groups [3] |
A 2025 meta-analysis of five RCTs, encompassing 484 patients (262 receiving this compound and 222 in control groups), corroborates and strengthens these findings [1].
Table 2: Pooled Efficacy Data from Meta-Analysis (n=484)
| Outcome | Pooled Effect Size | Statistical Significance | Certainty of Evidence |
|---|---|---|---|
| Mean Intraoperative Blood Loss | MD = -292.27 mL (95% CI: -372.5, -212.03) | p < 0.001 | Very Low [1] |
| Mean Change in Hemoglobin | MD = -0.63 g/dL (95% CI: -0.94, -0.33) | p < 0.001 | Low [1] |
| Rate of Blood Transfusion | RR = 0.30 (95% CI: 0.21, 0.44) | p < 0.001 | Very Low [1] |
| Mean Operation Time | MD = -22.98 minutes (95% CI: -38.93, -7.02) | p < 0.001 | Low [1] |
| Mean Hospital Stay | MD = -0.1 days (95% CI: -0.27, 0.06) | p = 0.21 (Not Significant) | N/A [1] |
The analysis concluded that this compound was tolerable and associated with considerable declines in intraoperative blood loss and related complications compared with a passive control intervention during abdominal myomectomy [1].
Based on the methodologies of the cited clinical trials, the following protocol is recommended for the prophylactic use of this compound in abdominal myomectomy.
The experimental workflow from patient enrollment to data analysis is summarized in the diagram below.
Across the studies analyzed, this compound was demonstrated to be well-tolerated. The incidence of adverse effects was generally low and not significantly different from that in the placebo group in the abdominal myomectomy trial [3].
Compared to other uterotonics like syntometrine (a combination of oxytocin and ergometrine), this compound has a significantly more favorable side-effect profile, with lower incidences of nausea, vomiting, and hypertension [6]. Some studies comparing this compound to oxytocin have reported a lower incidence of subjective adverse effects like headache, chest pain, burning sensation, and palpitations with this compound [4].
It is important to note that the use of this compound for abdominal myomectomy is an off-label application. This compound is currently approved in many countries (though not the U.S. for an obstetric indication) specifically for the control of postpartum hemorrhage [2]. An intranasal formulation of this compound (LV-101) is under investigation for Prader-Willi syndrome and has received orphan drug designation from the U.S. FDA, but it is not yet approved [7] [8].
The compelling evidence from recent clinical trials suggests that expanding the indications for this compound to include prophylaxis in gynecological surgeries like myomectomy warrants serious consideration.
The integration of a single, preoperative dose of intravenous this compound represents a simple, practical, and effective strategy within a comprehensive blood conservation protocol for abdominal myomectomy.
For researchers and clinicians, these application notes provide a validated framework for implementing and further studying this compound to improve patient outcomes in fibroid surgery.
References
The table below summarizes key findings from recent studies comparing carbetocin and oxytocin for PPH prevention.
| Study Population & Design | Intervention | Comparison | Primary Outcome: PPH Incidence | Key Secondary Outcomes |
|---|
| Low-risk term gravid women (Vaginal delivery) [1] Prospective Observational (N=284) | Heat-stable this compound 100 mcg IM (n=142) | Oxytocin 10 units IM (n=142) | 4.2% vs. 7.0% (p=0.303) (Not statistically significant) | • Mean blood loss: 623 ± 81.3 mL vs. 678 ± 88.7 mL (p=0.039) • Hb decline: Significantly less with this compound (p<0.001) | | High-risk patients (Cesarean section) [2] [3] Retrospective Cohort (N=518) | this compound 100 µg IV (n=268) | Oxytocin 10 IU IV (n=250) | Significantly reduced with this compound (aOR: 0.52; 95% CI: 0.35–0.79, p=0.002) | • Need for therapy escalation: 6.0% vs. 10.8% (p=0.046) • Reduced need for additional uterotonics and procedures. | | Mixed population (Cochrane Review) [4] Systematic Review (11 trials, N=2635) | this compound 100 µg IV/IM | Oxytocin (varied doses IV) | No statistically significant difference in blood loss >500 mL or >1000 mL. | • Need for therapeutic uterotonics: Reduced with this compound after C-section (RR 0.62; 95% CI 0.44–0.88). • Uterine massage: Reduced need after both C-section and vaginal delivery. |
This compound is contraindicated in women with [5]:
For researchers designing studies on uterotonics, here are methodologies from the cited literature.
This protocol is based on a prospective observational study design [1].
This protocol is based on a retrospective cohort study design [2] [3].
The following diagram outlines a logical framework for choosing between oxytocin and this compound for PPH prevention.
This compound is a valuable tool in the prevention of postpartum hemorrhage. Its heat-stable formulation is a significant advantage in resource-limited settings, and evidence supports its use, particularly in high-risk patients undergoing cesarean section. However, it is not a direct substitute for oxytocin in all situations due to its different indications, contraindications, and cost. Clinical judgment and context are paramount in making the optimal choice for maternal care.
Postpartum hemorrhage (PPH) remains the leading cause of maternal mortality worldwide, responsible for approximately 70,000 maternal deaths annually with 99% of these occurring in low- and middle-income countries (LMICs). The disproportionate burden in resource-limited settings is primarily driven by fragile health systems, limited cold-chain infrastructure, staff shortages, and fragmented obstetric services that undermine the efficacy of standard uterotonics like oxytocin. [1] Postpartum hemorrhage is clinically defined as blood loss of ≥500 mL following childbirth and affects approximately 14 million women globally each year, creating a substantial public health challenge that impedes progress toward achieving the Sustainable Development Goal 3.1 target of reducing the global maternal mortality ratio to less than 70 per 100,000 births by 2030. [1] [2]
The thermostability limitations of conventional uterotonics represent a critical barrier to effective PPH prevention in tropical climates and resource-constrained settings. Oxytocin, the current first-line uterotonic, requires continuous refrigeration (2-8°C) to maintain potency—a condition often unmet in LMICs where power supply is unreliable and cold-chain infrastructure is underdeveloped. [1] [3] Quality assessment studies across 40 LMICs have revealed that approximately 40% of oxytocin samples fail quality tests due to degradation under suboptimal storage conditions, significantly compromising their effectiveness in preventing PPH. [2] It is within this context that heat-stable carbetocin (HSC) has emerged as a promising alternative that addresses the specific challenges of uterotonic administration in LMICs while maintaining clinical efficacy comparable to oxytocin. [1] [4]
Table 1: Comparison of Uterotonic Options for PPH Prevention in LMICs
| Characteristic | Oxytocin | Misoprostol | Heat-Stable this compound |
|---|---|---|---|
| Thermostability | Requires refrigeration (2-8°C) | Sensitive to humidity | Stable at ≤30°C for 3 years |
| Cold Chain Dependent | Yes | No | No |
| Half-Life | 1-6 minutes | 30-40 minutes | 40 minutes |
| Route of Administration | IV, IM | Oral, sublingual, rectal | IV, IM |
| PPH Prevention Efficacy | High (when quality assured) | Moderate | Non-inferior to oxytocin |
| PPH Treatment Indication | Yes | No | No (prevention only) |
| Labor Induction/ Augmentation | Yes | No | No |
The development of heat-stable this compound represents a significant pharmaceutical advancement specifically designed to address the challenges of maintaining uterotonic efficacy in tropical climates and resource-limited settings. The optimized formulation consists of 0.1 mg/mL this compound in sodium succinate buffer with excipients including mannitol and methionine, adjusted to an optimal pH of 5.45 (range 5.25-5.65) to maximize stability under challenging environmental conditions. [3] [5] This specific composition was determined through rigorous formulation screening that evaluated stability across a pH range from 4.0 to 7.0, with the optimal pH demonstrating the minimal impurity formation after 12 months at accelerated stability conditions of 40°C/75% relative humidity. [5]
Extensive stability studies conducted according to International Conference on Harmonization (ICH) guidelines for climate zone IV conditions (30°C/75% relative humidity) have demonstrated that HSC maintains ≥95% purity for a minimum of 3 years at 30°C, 6 months at 40°C, 3 months at 50°C, and 1 month at 60°C. [3] [5] This exceptional thermal stability profile substantially surpasses that of oxytocin, which rapidly degrades under elevated temperatures, particularly in tropical climates where cold-chain infrastructure is unreliable. Additional stability assessments have confirmed that the HSC formulation is not sensitive to freezing or light exposure, further enhancing its suitability for environments with variable storage conditions and limited infrastructure. [5]
The molecular structure of this compound—a synthetic analogue of oxytocin—incorporces key modifications that enhance its stability compared to the native hormone. While both molecules share structural similarities, this compound features a substitution at position 8 and an elongated carboxamide terminus, which collectively confer resistance to enzymatic degradation by aminopeptidases and prolong its duration of action. These molecular differences account for this compound's significantly longer half-life (approximately 40 minutes compared to 1-6 minutes for oxytocin) and its sustained uterotonic effect, which provides clinical benefits through prolonged uterine contraction during the critical immediate postpartum period. [5]
Table 2: Stability Profile of Heat-Stable this compound Under Various Temperature Conditions
| Storage Temperature | Duration Maintaining ≥95% Purity | Comparison with Oxytocin |
|---|---|---|
| 30°C/75% RH | 3 years | Oxytocin degrades significantly within months without refrigeration |
| 40°C/75% RH | 6 months | Oxytocin rapidly loses potency under these conditions |
| 50°C | 3 months | Not recommended for oxytocin |
| 60°C | 1 month | Not recommended for oxytocin |
| Freeze-Thaw Cycles | Stable (no significant degradation) | Varies by formulation |
| Light Exposure | Stable (no significant degradation) | Requires protection from light |
The CHAMPION trial (this compound HAemorrhage PreventION), a landmark WHO-led study published in the New England Journal of Medicine, established the clinical non-inferiority of heat-stable this compound compared to oxytocin for PPH prevention. This massive randomized controlled trial enrolled nearly 30,000 women across 10 countries (Argentina, Egypt, India, Kenya, Nigeria, Singapore, South Africa, Thailand, Uganda, and the United Kingdom) who delivered vaginally. Each participant received a single injection of either heat-stable this compound or oxytocin immediately following birth, with results demonstrating that both drugs were equally effective at preventing excessive bleeding (≥500 mL blood loss) after childbirth. [4] The trial was conducted under conditions that ensured oxytocin quality through maintained cold chain, potentially underestimating the real-world benefit of HSC in settings where oxytocin degradation occurs due to temperature fluctuations. [4]
Subsequent large-scale implementations have reinforced these clinical findings. A mixed-methods implementation research study in Nigeria involving 18,364 deliveries documented that when HSC was administered for PPH prevention in 56% of deliveries, the PPH incidence dropped significantly to 0.8%, demonstrating remarkable effectiveness in real-world clinical practice. [1] Similarly, a five-country pilot implementation across Burkina Faso, Ethiopia, Ghana, Sierra Leone, and Uganda documented high prophylactic administration rates of HSC in 92.4% of 12,262 deliveries across study facilities, with no adverse events reported throughout the study period. [6] These implementation studies provide compelling evidence that HSC can be safely integrated into routine obstetric care across diverse healthcare settings in LMICs.
Heat-stable this compound demonstrates a favorable safety profile comparable to oxytocin, with no significant increase in adverse effects documented across clinical trials and implementation studies. The most common side effects include nausea, vomiting, headache, and flushing, which are generally mild and transient in nature. [1] Importantly, HSC has different pharmacological properties and clinical indications compared to oxytocin, necessitating careful attention to appropriate use and contraindications. [7] [8]
Critical contraindications for heat-stable this compound include use for labor induction or augmentation, administration during pregnancy or labor at any time before the baby is born, and use in women with pre-existing cardiovascular disorders, liver or kidney disease, epilepsy, or known sensitivity to this compound, oxytocin, or any excipients in the formulation. [7] [8] These distinctions from oxytocin—which is approved for labor induction, augmentation, and PPH treatment—highlight the importance of comprehensive provider education to prevent inappropriate use that could potentially endanger maternal and fetal health. Professional organizations including the International Federation of Gynecology and Obstetrics (FIGO) and the International Confederation of Midwives (ICM) have issued joint guidance emphasizing that oxytocin and HSC should not be considered equivalent in terms of their pharmacological behaviors or clinical indications. [7] [8]
The safe and effective implementation of heat-stable this compound requires strict adherence to established clinical protocols developed in accordance with WHO recommendations. HSC is indicated only for PPH prevention following the birth of the baby, whether via vaginal delivery or caesarean section. The standard dosage is a single 100 mcg (0.1 mg) injection administered either intravenously or intramuscularly immediately following delivery of the baby, preferably within one minute. [1] [7] For intravenous administration, the injection should be delivered slowly over one minute to minimize potential adverse effects, while intramuscular administration provides a longer-lasting clinical effect. [8]
Comprehensive patient assessment is essential before HSC administration to identify potential contraindications. Healthcare providers must confirm that the patient has no history of cardiovascular disorders, liver or kidney disease, epilepsy, or known hypersensitivity to this compound or its excipients. [7] During administration, vital signs and uterine tone should be monitored closely, with particular attention to blood pressure changes and excessive uterine contraction. Following administration, continued monitoring for at least two hours is recommended to identify potential PPH or adverse reactions, with facilities equipped to manage severe hemorrhage and anaphylaxis if they occur. [6]
Diagram 1: Clinical Administration Protocol for Heat-Stable this compound
Successful integration of heat-stable this compound into routine PPH prevention in LMICs requires a systematic implementation approach that addresses both clinical and health system factors. Evidence from successful programs in Kenya, South Sudan, and Nigeria highlight several key implementation strategies: updating national policies and essential medicines lists to include HSC, implementing pooled procurement mechanisms, conducting simulation drills for frontline health workers, and appointing "PPH champions" to provide leadership and mentorship. [1] These strategies have demonstrated remarkable success, with programs in Kenya and conflict-affected South Sudan achieving >90% coverage of HSC administration through comprehensive health system strengthening. [1]
Training and capacity building represent critical components of successful HSC implementation. The five-country Sub-Saharan Africa implementation study utilized a mixed theoretical and practical simulation training approach for healthcare providers, incorporating regular supportive supervision throughout the implementation phase. [6] This training emphasized the distinct indications and contraindications of HSC compared to oxytocin, proper administration techniques, monitoring requirements, and documentation procedures. Post-training assessment revealed that healthcare providers demonstrated high confidence in and favorability toward using HSC, with appropriate administration occurring in 92.4% of deliveries across study facilities. [6]
Supply chain optimization is essential for maintaining consistent HSC availability. The thermostability properties of HSC (maintaining efficacy for 3 years at ≤30°C) directly address the cold-chain gaps associated with oxytocin and reduce wastage from degradation. [1] [3] Implementation programs should establish dedicated storage protocols that capitalize on HSC's stability while ensuring protection from extreme temperatures (>50°C) when possible. Additionally, integration with existing maternal health commodities distribution systems helps streamline logistics and reduce implementation costs. The Medicines Patent Pool has secured a conditional license agreement with Ferring Pharmaceuticals to enable additional production and supply of HSC by more manufacturers, anticipating increased global demand as more countries adopt this intervention. [9]
Comprehensive economic evaluations demonstrate that heat-stable this compound presents a cost-saving intervention for PPH prevention in LMICs when considering the broader economic perspective of healthcare systems. A detailed cost-effectiveness analysis conducted in India—a country with a high PPH burden—revealed that HSC could prevent approximately 5,468 additional PPH events and save 5 maternal lives per 100,000 births compared to oxytocin when priced comparably. [2] The analysis further projected direct medical cost savings of US $171,700 (₹12.8 million) per 100,000 births from the public healthcare system perspective, with even greater benefits when compared to misoprostol (7,032 fewer PPH events, 10 fewer deaths, and savings of $230,248 per 100,000 births). [2]
Budget impact analysis from India provides compelling evidence for HSC adoption at the health system level. Models project that India's public health system would save US$11.4 million (₹849 million) over five years if HSC achieves a 19% market share of prophylactic uterotonics administered. [2] These savings primarily result from reduced PPH management costs, including decreased need for additional uterotonics, surgical interventions, blood transfusions, and intensive care admissions. Additional economic benefits include reduced cold chain costs and decreased product wastage due to the thermostability of HSC, which maintains potency for three years without refrigeration compared to oxytocin that requires continuous cold chain maintenance. [1] [2]
Table 3: Economic Outcomes of Heat-Stable this compound Implementation in LMICs
| Economic Parameter | Compared to Oxytocin | Compared to Misoprostol |
|---|---|---|
| PPH Events Prevented (per 100,000 births) | 5,468 | 7,032 |
| Maternal Lives Saved (per 100,000 births) | 5 | 10 |
| DALYs Averted (per 100,000 births) | 244 | 470 |
| Direct Medical Cost Savings (per 100,000 births) | US $171,700 | US $230,248 |
| Cold Chain Cost Reduction | Significant (no refrigeration needed) | Moderate (no cold chain needed) |
| Product Wastage Reduction | Substantial (3-year shelf life at 30°C) | Variable |
Sustainable financing mechanisms are crucial for scaling up HSC adoption in LMICs. Successful implementation requires domestic resource mobilization, private sector investment, and strategic integration with existing maternal health programs. [1] Pooled procurement mechanisms—where multiple countries or regions combine their purchasing power—have demonstrated effectiveness in reducing costs and ensuring sustainable supply. Additionally, incorporating HSC into national health insurance benefits packages can expand access while reducing out-of-pocket expenditures for vulnerable populations. [1] [2]
Procurement optimization should capitalize on HSC's thermostability by adjusting supply chain logistics to eliminate cold chain requirements, thereby reducing overall health system costs. The long shelf life of HSC (3 years at 30°C) enables larger quantity procurement and reduced ordering frequency, which improves efficiency and minimizes stockouts in remote facilities. [1] [3] Countries should establish pharmacovigilance systems to monitor product quality and adverse events, ensuring ongoing safety as use expands. The WHO's "Roadmap to Combat Postpartum Haemorrhage 2023–2030" provides comprehensive guidance on financing and procurement strategies specifically tailored for HSC and other PPH interventions in resource-constrained settings. [1]
Regulatory approval and policy integration represent critical steps in the scale-up of heat-stable this compound in LMICs. Following WHO's 2018 recommendation of HSC for PPH prevention and its subsequent addition to the WHO Model List of Essential Medicines in 2019, countries have increasingly pursued national policy updates to incorporate HSC into their clinical guidelines and essential medicines lists. [1] [7] This process typically involves technical review committees assessing local burden of disease, cost-effectiveness evidence, and health system capacity, leading to national guideline development and training material adaptation for country-specific contexts.
The joint FIGO/ICM guidance on HSC use provides important direction for policymakers and clinicians, emphasizing appropriate use cases and cautioning against the inappropriate substitution for oxytocin in clinical indications where HSC has not been proven effective. [7] [8] This guidance specifically highlights that HSC should only be used for PPH prevention after delivery of the baby and should not be used for labor induction or augmentation, during pregnancy, or in women with specific contraindications including cardiovascular disorders, liver or kidney disease, or epilepsy. [8] These distinctions are critical for patient safety and must be emphasized in national policies and clinical training programs.
Robust monitoring systems are essential for tracking HSC implementation quality and impact. Minimum indicators should include HSC coverage rates (percentage of eligible women receiving HSC for PPH prevention), appropriate administration (correct timing, dose, and route), adverse event reporting, and PPH incidence rates. [6] Implementation research from Nigeria demonstrated the effectiveness of using routine health information systems to track these indicators, supplemented by periodic quality audits to ensure data accuracy and intervention quality. [1]
Long-term evaluation should assess both clinical outcomes and health system impacts, including reductions in severe maternal morbidity, maternal mortality ratios, blood transfusion requirements, and referrals to higher-level care facilities. The integration of HSC with tranexamic acid and other PPH bundle elements has demonstrated improved maternal outcomes and should be considered in comprehensive PPH prevention and management programs. [1] Additionally, equity-focused monitoring ensures that HSC access extends to vulnerable populations, including women in conflict settings, rural areas, and humanitarian crises where PPH burden is often highest and cold chain infrastructure is most limited. [1]
Ongoing research initiatives seek to expand the clinical applications of heat-stable this compound in maternal health. The REACH clinical trial, funded by Unitaid and coordinated by the UNDP/UNFPA/UNICEF/WHO/World Bank Special Programme of Research, is currently evaluating the safety and efficacy of HSC for PPH treatment—an indication not currently approved. [9] If successful, this trial could significantly expand the approved clinical uses of HSC and further enhance its value proposition for LMICs. Additionally, formulation innovations including prefilled syringes and auto-injector devices could simplify administration and expand use by lower-level healthcare providers in community settings.
Novel delivery approaches integrating HSC with other reproductive health interventions represent promising opportunities for enhanced efficiency. Research exploring co-administration with other preventive medications during the third stage of labor could streamline maternal care and reduce implementation complexity. Furthermore, operational research on task-sharing policies that allow midwives and other non-physician providers to administer HSC could expand access in remote areas with limited healthcare workforce capacity. [6]
Critical knowledge gaps remain regarding optimal implementation strategies for HSC in various LMIC contexts. Implementation research should prioritize operational studies on distribution models for last-mile facilities, cost-recovery mechanisms for sustainable scale-up, and training approaches for diverse healthcare provider types. [1] [6] Additionally, research on supply chain optimization capitalizing on HSC's thermostability could identify innovative distribution models that bypass cold chain limitations entirely.
Integration with emerging technologies presents exciting opportunities for enhancing HSC implementation. Research exploring digital solutions for inventory management, provider decision support, and patient monitoring could address common health system challenges in remote settings. Furthermore, implementation science studies examining the scalability of successful pilot programs—such as the five-country Sub-Saharan Africa initiative that demonstrated 92.4% appropriate administration rates—can identify the core components necessary for effective scale-up across diverse health systems. [6]
Heat-stable this compound represents a transformative advancement in PPH prevention specifically designed for the challenges of resource-limited settings. Its exceptional thermostability, clinical non-inferiority to oxytocin, favorable safety profile, and demonstrated cost-effectiveness make it a critical tool for reducing maternal mortality in LMICs. Successful implementation requires comprehensive approaches including national policy updates, healthcare provider training, supply chain optimization, and robust monitoring systems. As countries work toward achieving Sustainable Development Goal targets for maternal mortality reduction, HSC offers a viable, cost-effective uterotonic strategy that can substantially reduce PPH-related deaths and accelerate progress toward maternal survival goals when integrated within comprehensive PPH prevention and management programs.
Postpartum haemorrhage (PPH) remains a leading cause of maternal mortality globally, with the majority of deaths occurring in low- and middle-income countries (LMICs) where healthcare infrastructure is often fragile [1]. The effectiveness of standard uterotonics like oxytocin is frequently compromised in these settings due to their dependency on continuous cold-chain storage (2-8°C) to maintain potency, a requirement that is often unmet in tropical climates and regions with unreliable electricity [1] [2] [3].
Heat-stable carbetocin (HSC), a long-acting synthetic analogue of oxytocin, has been developed to address this critical limitation. Its defining characteristic is the ability to remain stable and potent at high ambient temperatures for extended periods, bypassing the need for refrigeration from the point of manufacture to the point of use [3] [4]. These application notes provide detailed protocols on the storage, handling, and stability assessment of HSC, intended for researchers, scientists, and drug development professionals involved in maternal health product development and implementation.
The heat-stable formulation of this compound differs from the conventional refrigerated formulation primarily in its excipients, which are optimized to confer stability under stressful thermal conditions [2] [3]. The table below details the composition of the heat-stable formulation.
Table 1: Composition of the Heat-Stable this compound Formulation (0.1 mg/mL) [3]
| Component | Quantity | Function |
|---|---|---|
| This compound | 0.100 mg/mL | Active Pharmaceutical Ingredient (API) |
| Succinic Acid | 1.19 mg/mL | Buffer agent |
| Sodium Hydroxide 2N | to pH 5.45 | pH adjustment |
| Mannitol | 47.0 mg/mL | Isotonicity agent |
| L-Methionine | 1.00 mg/mL | Antioxidant |
| Water for Injection | 1.0 mL | Solvent |
The stability profile of this formulation has been rigorously tested under various conditions as defined by the International Conference on Harmonisation (ICH) guidelines for climate zone IV. The table below summarizes the quantitative stability data.
Table 2: Stability Profile of Heat-Stable this compound Under Various Conditions [3] [5]
| Storage Condition | Temperature / Relative Humidity | Demonstrated Stability Duration | Purity Maintained |
|---|---|---|---|
| Long-term | 30°C / 75% RH | Minimum of 3 years | ≥ 95% |
| Accelerated | 40°C / 75% RH | 6 months | ≥ 95% |
| Intermediate | 50°C | 3 months | ≥ 95% |
| Extreme Heat | 60°C | 1 month | ≥ 95% |
| Photostability | As per ICH Q1B | Not sensitive | - |
| Freeze-Thaw | Multiple cycles | Not sensitive | - |
The following workflow outlines the key steps for handling and distributing heat-stable this compound:
The stability of the heat-stable this compound formulation is verified using High-Performance Liquid Chromatography (HPLC) to quantify the active ingredient and detect degradation impurities. The following workflow outlines the key experimental steps:
To validate the stability-indicating ability of the HPLC method, forced degradation studies should be conducted.
Table 3: Critical Comparison: Heat-Stable this compound vs. Oxytocin [1] [6] [7]
| Parameter | Oxytocin | Heat-Stable this compound |
|---|---|---|
| Storage Temperature | 2°C to 8°C (refrigeration) [1] | Up to 30°C (ambient) [6] [7] |
| Thermal Stability | Loses potency in tropical climates without reliable cold chain [1] [2] | Stable for ≥3 years at 30°C/75% RH [3] |
| Half-Life | 1-6 minutes [7] | ~40 minutes [7] |
| Duration of Action | Shorter duration (~30-60 mins) [7] | Prolonged duration (4-6 hours) [8] |
| Clinical Indications | PPH prevention & treatment; labour induction/augmentation [6] [7] | PPH prevention only [6] [7] |
| Key Limitation Addressed | N/A | Overcomes cold-chain dependency, reduces drug wastage |
The development of heat-stable this compound represents a significant advancement in global maternal health, particularly for resource-limited settings. Its thermostability directly addresses the critical challenge of cold-chain failure that undermines the efficacy of oxytocin [1]. For researchers and healthcare policymakers, the following best practices are recommended:
This compound is a synthetic long-acting oxytocin analogue that has gained significant clinical importance for the prevention of postpartum hemorrhage (PPH) following both vaginal delivery and cesarean section. As PPH remains a leading cause of maternal mortality worldwide, accounting for approximately one-quarter of all maternal deaths, optimizing uterotonic administration protocols is crucial for improving obstetric outcomes. This compound offers distinct pharmacological advantages over native oxytocin, primarily its prolonged half-life (40-100 minutes versus 3.5-10 minutes for oxytocin), which enables sustained uterotonic activity from a single administration rather than continuous infusion. While the manufacturer initially recommended intravenous bolus administration, clinical investigations have explored alternative administration methods, particularly short-infusion protocols, to potentially enhance hemodynamic stability while maintaining uterotonic efficacy. This review systematically examines the evidence regarding this compound administration methods, providing detailed application notes and experimental protocols to guide researchers and clinicians in optimizing this compound use across diverse clinical scenarios.
The fundamental question driving this investigation is whether the method of administration significantly influences the risk-benefit profile of this compound, particularly regarding the balance between uterine contraction efficacy and cardiovascular side effects. Understanding these nuances is essential for drug development professionals seeking to refine administration protocols and for clinicians aiming to implement evidence-based practices that maximize patient safety while effectively preventing PPH.
This compound is a synthetic peptide analogue of oxytocin with structural modifications that confer enhanced metabolic stability and prolonged activity. As shown in Table 1, these modifications include replacement of the disulfide bridge with a CH₂ group at position 1 and introduction of an O-methyltyrosine at position 2, making this compound resistant to degradation by disulfide isomerase and aminopeptidase enzymes. This structural enhancement results in a significantly extended half-life compared to native oxytocin, allowing for sustained receptor activation without continuous infusion.
Table 1: Comparative Pharmacological Properties of this compound and Oxytocin
| Pharmacological Parameter | This compound | Oxytocin |
|---|---|---|
| Chemical Structure | Synthetic analogue with modified residues | Natural nonapeptide |
| Half-life | 40-100 minutes | 3.5-10 minutes |
| Time to onset (IV) | <2 minutes | <1 minute |
| Duration of action | ~60 minutes | ~30 minutes |
| Receptor specificity | Oxytocin receptor agonist | Oxytocin receptor agonist |
| Metabolic pathway | Minimal enzymatic degradation | Rapid enzymatic degradation |
| Bioavailability (IM) | 80% | 80-90% |
| Elimination | Minimal renal (0.7%) | Hepatic and renal |
| Thermal stability | Heat-stable formulations available | Requires cold chain (2-8°C) |
This compound functions as a selective oxytocin receptor agonist in the uterine myometrium, binding to G-protein coupled receptors that activate phospholipase C, leading to increased intracellular calcium concentrations and subsequent smooth muscle contraction. During pregnancy, oxytocin receptor expression in the uterus increases dramatically, reaching a peak during labor and delivery, which explains the enhanced uterotonic response to this compound administration in the immediate postpartum period compared to non-pregnant states. This compound is classified as a biased agonist at the oxytocin receptor, meaning it preferentially activates specific downstream signaling pathways while avoiding others, which may contribute to its clinical efficacy profile and side effect spectrum.
The following diagram illustrates this compound's mechanism of action at the cellular level:
Figure 1: Cellular Mechanism of Action of this compound in Uterine Myometrium
The primary efficacy endpoint for this compound administration is the establishment and maintenance of adequate uterine tone to prevent postpartum hemorrhage. A randomized, double-blind, non-inferiority trial directly compared this compound 100 mcg administered as a slow IV bolus versus as a short infusion in 140 women undergoing planned or unplanned cesarean section. Uterine tone was quantified by obstetricians using a linear analogue scale (0-100) at 2, 3, 5, and 10 minutes after cord clamping. The study demonstrated that short-infusion administration was non-inferior to bolus administration, with maximal uterine tone measurements of 88 versus 89, respectively (mean difference -1.3, 95% CI -5.7 to 3.1), comfortably within the pre-specified non-inferiority margin of -10 [1] [2].
These findings indicate that the method of administration does not compromise the uterotonic efficacy of this compound when switching from bolus to short-infusion protocols. This is clinically significant as it provides flexibility in administration methods while maintaining the primary therapeutic objective of PPH prevention.
The cardiovascular effects of uterotonic agents represent a significant safety consideration, particularly in women with comorbid conditions or hemodynamic instability. Oxytocin analogues are known to cause dose-dependent hypotension and reflex tachycardia when administered rapidly. Theoretical concerns suggest that slower infusion might mitigate these effects, similar to what has been demonstrated with oxytocin. However, the available evidence for this compound presents a nuanced picture, as summarized in Table 2.
Table 2: Comparative Safety Outcomes of this compound Administration Methods
| Safety Parameter | Bolus Administration | Short-Infusion Administration | Statistical Significance |
|---|---|---|---|
| Maximal uterine tone (0-100 scale) | 89 | 88 | Mean difference -1.3 (95% CI -5.7 to 3.1) [2] |
| Blood pressure stability | Comparable changes | Comparable changes | No significant difference [2] |
| Heart rate changes | Comparable changes | Comparable changes | No significant difference [2] |
| Need for additional uterotonics | 5.8% | 4.2% | p=0.303 [3] |
| Nausea and vomiting | Similar incidence | Similar incidence | No significant difference [4] |
| Headache | Similar incidence | Similar incidence | No significant difference [4] |
| Blood loss >500 mL | 4.2% | 7.0% | p=0.303 [3] |
| Mean blood loss (mL) | 623 ± 81.3 | 678 ± 88.7 | p=0.039 [3] |
| Hb decline (g/dL) | Significantly less | Variable | p<0.001 [3] |
Interestingly, the study by Weiniger et al. found that both blood pressure and heart rate changes were comparable between administration methods, suggesting that this compound may have intrinsically different hemodynamic effects compared to oxytocin, or that the studied bolus administration was sufficiently slow to minimize cardiovascular effects [2]. This represents an important consideration for protocol development, as it suggests that slow IV push over 1-2 minutes may provide similar hemodynamic stability to short infusions.
For researchers investigating this compound administration methods, the following detailed protocol adapted from published methodology provides a robust framework for clinical trials:
The following diagram illustrates the experimental workflow:
Figure 2: Experimental Workflow for Comparing this compound Administration Methods
For comprehensive assessment of this compound effects, the following laboratory protocol is recommended:
Clinical evidence supports the use of this compound in specific patient populations, with particular benefit observed in high-risk obstetric scenarios. A large retrospective cohort study (n=1236) demonstrated that this compound significantly reduced the requirement for additional uterotonics or procedures in selected high-risk groups, particularly women with major placenta praevia or multiple pregnancies [5]. Another retrospective study focusing on high-risk patients (n=518) found that this compound significantly reduced the prevalence of PPH during cesarean section compared to oxytocin (12.3% vs 21.2%, p=0.006), with particular reduction in severe hemorrhage (1.5% vs 5.6%, p=0.007) [6].
Based on current evidence, the following patient selection guidelines are recommended:
Based on the available evidence, the following administration protocols are recommended for clinical practice:
The economic evaluation of this compound administration must consider both direct drug costs and overall healthcare utilization. This compound is approximately 100 times more expensive than conventional oxytocin, creating significant economic considerations for widespread implementation [6]. However, this higher acquisition cost may be offset by reduced resource utilization through decreased need for additional uterotonics, uterine massage, and management of PPH complications. A systematic review of economic evaluations indicated that this compound was more cost-effective than oxytocin for PPH prevention, particularly in cesarean delivery [7].
From a practical implementation perspective, heat-stable this compound formulations offer significant advantages in resource-limited settings where maintaining cold chain for oxytocin storage and transport presents challenges. The WHO has added heat-stable this compound to its core list of essential medicines, recognizing its potential to improve PPH prevention in settings where oxytocin quality cannot be guaranteed [3].
This compound has received regulatory approval in many countries, including Canada, the United Kingdom, and various European nations, though it remains unavailable in the United States and Japan [8] [9]. Professional guidelines have increasingly recognized its role in PPH prevention:
The evidence regarding this compound administration methods indicates that both bolus and short-infusion approaches provide equivalent uterotonic efficacy with comparable hemodynamic effects. This equivalence provides clinicians with flexibility to adapt administration methods to local protocols and individual patient needs. For drug development professionals, these findings suggest that method of administration is not a critical determinant of this compound's clinical profile, allowing for simplified administration protocols that may enhance adherence and implementation.
Important research gaps remain, particularly regarding optimal dosing in specific subpopulations, cost-effectiveness across different healthcare systems, and long-term maternal outcomes beyond immediate hemorrhage prevention. Future studies should focus on identifying patient factors that predict enhanced response to this compound, optimizing protocols for women with specific risk factors, and developing novel formulations that further enhance stability and ease of administration in diverse clinical settings.
For researchers, understanding carbetocin's unique pharmacology is key. It is a functionally selective agonist for the oxytocin receptor (OXTR), preferentially activating the Gq signaling pathway without recruiting β-arrestin, which differs from oxytocin [1]. The following diagram illustrates this targeted mechanism of action.
This protocol is adapted from methods used to characterize this compound's functional selectivity [1].
This protocol is based on a 2025 clinical study comparing the cardiovascular safety of oxytocin and this compound [2].
The workflow for this clinical safety study is outlined below.
The quantitative profile of this compound is distinct from oxytocin, which underpins its clinical utility.
| Parameter | This compound | Oxytocin | Notes & Clinical Implications |
|---|---|---|---|
| Half-life | 85 - 100 minutes [3] | ~3 - 5 minutes [3] | This compound's longer half-life supports sustained uterine contraction, often making a single dose sufficient [3]. |
| Onset of Action | 1 - 2 minutes [4] | ~1 minute | Both drugs have a rapid onset, suitable for immediate PPH prevention. |
| Thermostability | Stable at ≤30°C for up to 3 years (Heat-stable formulation) [4] [5] | Requires cold chain (2-8°C) [6] | HSC is critical for low-resource settings where cold chain infrastructure is unreliable [4] [5]. |
| Clinical Non-inferiority | Yes | (Reference) | Large-scale trials (e.g., CHAMPION) demonstrated HSC is non-inferior to oxytocin for preventing blood loss ≥500 mL [4] [5]. |
Postpartum hemorrhage (PPH) remains a leading global cause of maternal mortality, responsible for over 70,000 deaths annually, with the majority occurring in low- and middle-income countries (LMICs). The disproportionate burden in resource-limited settings is frequently attributable to compromised cold chain infrastructure for thermolabile uterotonics like oxytocin and insufficient healthcare worker training. [1] In response to this critical challenge, the World Health Organization (WHO) has developed a comprehensive "Roadmap to Combat Postpartum Haemorrhage (2023-2030)" that emphasizes the scaling of evidence-based interventions, including the use of heat-stable carbetocin (HSC) and tranexamic acid (TXA). [1] [2]
The EMOTIVE bundle represents an integrated approach to PPH management, combining effective uterotonics with other evidence-based interventions. Within this framework, the synergistic combination of this compound (particularly its heat-stable formulation) and tranexamic acid offers a multimodal pharmacologic strategy that targets distinct physiological pathways involved in postpartum bleeding. This compound provides sustained uterine contraction through oxytocin receptor agonism, while tranexamic acid delivers antifibrinolytic activity through plasminogen inhibition. This complementary mechanism of action addresses both uterine atony and coagulopathy, the two primary contributors to PPH. [1] [3] Clinical evidence demonstrates that this combination is associated with the most favorable hematologic profile following cesarean delivery, with significantly reduced hemoglobin decline compared to either agent alone or oxytocin-based regimens. [3]
Table 1: Fundamental Pharmacological Properties of this compound and Tranexamic Acid
| Parameter | This compound | Tranexamic Acid |
|---|---|---|
| Drug Class | Oxytocin receptor agonist | Antifibrinolytic (plasminogen competitive inhibitor) |
| Mechanism of Action | Binds to oxytocin receptors on uterine smooth muscle, inducing rhythmic contractions | Reversibly blocks lysine binding sites on plasminogen, preventing fibrin degradation |
| Half-Life | 40 minutes [4] | IV: ~2 hours; Oral: ~11 hours [5] |
| Onset of Action | 1-2 minutes [2] | Rapid (peak plasma concentration: 3 hours after oral) [5] |
| Primary Indications | PPH prevention [4] | Heavy menstrual bleeding; short-term use in hemophilia; off-label for PPH treatment [5] |
| Thermostability | Heat-stable formulation: ≤30°C for up to 3 years [1] | Stable at room temperature |
| Receptor Specificity | Highly selective for oxytocin receptor (OXTR/Gq coupling) [6] | Binds to plasminogen; no direct receptor activity |
| Metabolism | Not extensively metabolized [4] | Minimal metabolism (~5%) [5] |
| Elimination | Not specified | Primarily renal (95% unchanged) [5] |
The complementary mechanisms of this compound and tranexamic acid create a multifaceted approach to PPH prevention and treatment. This compound, as an oxytocin analogue, promotes sustained uterine contraction through its action on oxytocin receptors in the myometrium. Unlike natural oxytocin, this compound exhibits functional selectivity at the OXTR, preferentially activating the Gq signaling pathway without engaging β-arrestin-mediated internalization pathways. This unique pharmacological profile results in prolonged uterine contraction despite a shorter receptor residence time. [6] Additionally, this compound demonstrates receptor specificity with minimal activity on vasopressin V1a and V1b receptors, potentially reducing off-target effects. [6]
Tranexamic acid complements this activity through its antifibrinolytic action. By competitively inhibiting the activation of plasminogen to plasmin, TXA stabilizes fibrin clots within the uterine vasculature, preventing their premature dissolution. This mechanism is particularly valuable in the context of postpartum hemorrhage, where exaggerated fibrinolysis can contribute significantly to ongoing bleeding. [5] The combination of improved uterine tone (via this compound) and enhanced clot stability (via TXA) addresses the two primary physiological mechanisms underlying PPH, creating a synergistic effect that is clinically superior to either intervention alone. [3]
Table 2: Summary of Clinical Evidence for this compound and Tranexamic Acid in PPH Prevention
| Study Design | Participants | Interventions | Key Findings | Clinical Implications |
|---|---|---|---|---|
| Prospective Cohort Analysis [3] | 400 women undergoing cesarean delivery | Four groups: oxytocin, oxytocin+TXA, this compound, this compound+TXA | This compound+TXA showed lowest hemoglobin decline (7.73±6.68%); reduced EBL | Supports multimodal approach for superior hematologic outcomes |
| Retrospective Before-After Study [7] | 6,235 births following policy change to this compound | This compound vs. oxytocin for routine prophylaxis | Significantly lower average blood loss (p<0.001); reduced moderate/severe PPH | Demonstrates real-world effectiveness of this compound implementation |
| Implementation Research [1] | 18,364 deliveries in Nigeria | HSC introduction in LMIC setting | 56% received HSC prophylaxis; PPH incidence dropped to 0.8% | Confirms feasibility and impact in resource-limited settings |
| Integrative Review [8] | 36 studies across income settings | TXA for PPH treatment | 31% mortality reduction when administered within 3 hours of PPH onset | Highlights critical importance of early TXA administration |
| Economic Evaluation [1] | Modeling study in India | HSC at oxytocin-comparable price | Could prevent 5,500 additional PPH cases and save 5 maternal lives per 100,000 births | Demonstrates cost-effectiveness in LMIC settings |
The synergistic relationship between this compound and tranexamic acid is substantiated by clinical evidence demonstrating superior outcomes when both agents are administered in combination. A recent prospective cohort study specifically designed to evaluate combination regimens found that This compound with TXA resulted in the most favorable hematologic profile following cesarean delivery, with significantly reduced hemoglobin decline compared to oxytocin alone (7.73±6.68% vs. 10.70±7.23%, p=0.015). [3] Although mean estimated blood loss was lowest in the this compound+TXA group, this difference did not reach statistical significance (p=0.172), suggesting that the combination may be particularly valuable for preserving maternal hematologic reserves rather than solely affecting immediate blood loss. [3]
The timing of administration appears critical for both components of this synergistic approach. For this compound, administration immediately following placental delivery capitalizes on the intrinsic physiologic mechanisms that prevent PPH. For TXA, evidence consistently demonstrates that early administration (within 3 hours of birth) is associated with significantly reduced mortality—approximately 31% according to pooled data from multiple trials. [8] This temporal relationship underscores the importance of protocolized administration as part of a comprehensive PPH prevention bundle rather than as isolated interventions.
The synergistic effect between this compound and tranexamic acid emerges from their complementary actions on distinct physiological pathways regulating postpartum hemostasis. The molecular interactions can be visualized through the following signaling pathway:
This diagram illustrates the dual-pathway approach to PPH prevention, with this compound and TXA operating through distinct but complementary mechanisms. This compound's action begins with binding to the oxytocin receptor (OXTR) on uterine smooth muscle cells. Unlike endogenous oxytocin, this compound exhibits functional selectivity by preferentially activating the OXTR/Gq protein coupling, leading to calcium release and subsequent sustained uterine contraction. [6] This specific signaling preference may contribute to this compound's prolonged effect compared to oxytocin, despite similar receptor affinity.
Simultaneously, tranexamic acid exerts its effect in the systemic circulation by competitively inhibiting the lysine binding sites on plasminogen molecules. This inhibition prevents plasminogen's conversion to active plasmin, thereby protecting fibrin clots from premature dissolution. [5] The combination of these two mechanisms—enhanced mechanical contraction via this compound and improved clot stability via TXA—creates a synergistic effect that addresses the multifactorial nature of postpartum hemorrhage more completely than either approach alone.
At the cellular level, this compound promotes OXTR internalization through a β-arrestin-independent pathway, which differs significantly from the endogenous oxytocin response. [6] This unique trafficking pattern may contribute to the prolonged uterine tone observed clinically with this compound compared to oxytocin. Meanwhile, TXA's inhibition of fibrinolysis preserves the structural integrity of fibrin matrices within the placental bed, providing a stable scaffold for clot formation and tissue repair.
The net clinical effect of this pharmacological synergy is demonstrated in recent comparative effectiveness research showing that the this compound-TXA combination results in significantly less hemoglobin decline (7.73±6.68%) compared to oxytocin alone (10.70±7.23%) following cesarean delivery. [3] This enhanced hematologic stability supports the incorporation of both agents into standardized PPH prevention protocols, particularly in settings where risk factors for hemorrhage are prevalent.
The effective implementation of this compound and tranexamic acid for PPH prevention requires a standardized protocol that ensures appropriate patient selection, drug administration, and monitoring. The following workflow outlines the key decision points and actions:
This compound Preparation and Dosing
Tranexamic Acid Preparation and Dosing
Primary Efficacy Endpoints:
Safety Monitoring:
Successful implementation of the this compound-TXA protocol in LMICs requires addressing system-level barriers through targeted strategies:
Thermostability Advantage: Heat-stable this compound (HSC) maintains potency for up to three years without refrigeration at temperatures ≤30°C, eliminating cold chain requirements that compromise oxytocin efficacy in tropical settings. [1]
Training and Simulation: Implementation programs in Kenya and South Sudan achieved >90% HSC coverage by incorporating simulation drills for frontline health workers and appointing "PPH champions" to sustain protocol adherence. [1]
Supply Chain Integration: Pooled procurement and integration into national essential medicines lists facilitate consistent availability. Programs should coordinate HSC introduction with existing TXA stockage to ensure both components are available. [1] [2]
Community Engagement: In Kenya, awareness of uterotonics and PPH danger signs among postpartum women increased from 48% to 81% after community-based intervention, supporting timely care-seeking. [1]
While the this compound-TXA combination shows significant promise for PPH prevention, several important limitations must be considered:
Contraindications: Tranexamic acid is contraindicated in patients with subarachnoid hemorrhage, active intravascular clotting, or history of thromboembolic disease. [9] this compound should be used with caution in patients with cardiovascular disease due to its potential to cause transient increases in blood pressure. [4]
Renal Dosing Adjustments: TXA requires dosage adjustment in patients with renal impairment:
Thromboembolic Risk: Although large cohort studies have not demonstrated increased thrombotic risk with TXA in obstetric populations, [8] caution is warranted in women with additional risk factors for thromboembolism.
Several important research questions remain unanswered regarding the this compound-TXA combination:
Optimal Dosing: Limited evidence exists regarding ideal dosing for both agents in combination, particularly in special populations such as women with obesity or severe anemia.
Alternative Administration Routes: While intravenous administration is standard, intramuscular TXA shows promise for resource-limited settings but requires further pharmacokinetic and efficacy validation. [8]
Prophylactic Efficacy: The WOMAN-2 trial revealed no significant benefit in women with moderate-to-severe anemia, highlighting the need for patient-specific protocols. [8]
Long-term Outcomes: Most studies focus on immediate postpartum outcomes; longer-term follow-up data on recovery, breastfeeding success, and subsequent pregnancies are needed.
Future research should prioritize randomized controlled trials specifically designed to evaluate the synergistic effect of this compound and TXA, with attention to optimal timing, dosing, and patient selection criteria. Implementation science research is also needed to identify the most effective strategies for scaling this intervention in diverse healthcare settings.
Q1: What is the underlying mechanism for this compound-induced hypotension and tachycardia? this compound, a synthetic oxytocin receptor agonist, binds to oxytocin receptors on vascular smooth muscle [1]. This binding can lead to vasodilation, a decrease in systemic vascular resistance, and a consequent drop in blood pressure. The reflex response to this hypotension is an increase in heart rate (tachycardia) [2] [3]. This mechanism is shared with oxytocin, but the longer half-life of this compound means these effects may be prolonged [4].
Q2: How do the hemodynamic effects of this compound compare to those of oxytocin? Evidence suggests this compound may offer better hemodynamic stability. A 2025 study found that while both drugs cause initial hemodynamic changes, oxytocin caused a more significant decrease in systolic blood pressure at the first and second minute after administration. Significant differences in diastolic pressure, mean arterial pressure, and heart rate were also noted in favor of this compound at later time points [2]. This indicates this compound may result in less pronounced and more stable hemodynamic variability.
Q3: Does the method of intravenous administration (bolus vs. infusion) influence the severity of side effects? For this compound, the method of IV administration may not be a major factor. A 2020 study directly compared an IV bolus of 100 μg this compound to a 5-minute infusion of the same dose and found no significant hemodynamic differences between the two groups in heart rate and mean arterial pressure over a 5-minute observation period [5]. This suggests that for this compound, the hemodynamic impact is similar regardless of whether it is given as a fast bolus or a short infusion.
Q4: Are there any concerning cardiac ischemic effects associated with this compound? Recent high-quality research has not raised major concerns. A 2025 double-blind RCT measuring cardiac troponin I (a marker of myocardial cell damage) found no significant difference in the change from baseline between oxytocin 2.5 IU and this compound 100 μg groups [6]. Furthermore, a detailed 2025 Holter ECG monitoring study concluded that this compound administration during cesarean section was not associated with significant alterations in ECG patterns, including ST-segments or arrhythmias [7] [3].
The following tables summarize key quantitative data from recent studies to facilitate easy comparison.
Table 1: Hemodynamic Changes After Uterotonic Administration (Adapted from [2]) This table compares the statistically significant hemodynamic differences observed after IV administration of 5 IU Oxytocin vs. 100 μg this compound during cesarean section.
| Hemodynamic Parameter | Time After Administration | Oxytocin 5 IU Group | This compound 100 μg Group | P-value |
|---|---|---|---|---|
| Systolic Blood Pressure | 1 minute | Significant decrease | More stable | < 0.0001 |
| Systolic Blood Pressure | 2 minutes | Significant decrease | More stable | < 0.0001 |
| Diastolic Blood Pressure | 6 minutes | -- | -- | 0.004 |
| Mean Arterial Pressure | 1 minute | -- | -- | 0.006 |
| Mean Arterial Pressure | 6 minutes | -- | -- | 0.014 |
| Heart Rate | 6 minutes | -- | -- | 0.019 |
Table 2: Incidence of Subjective Adverse Effects (Adapted from [8]) This table shows the frequency of patient-reported adverse symptoms, where oxytocin had a statistically higher incidence.
| Adverse Effect | Oxytocin 5 IU (n=34) | This compound 100 μg (n=36) | Statistical Significance |
|---|---|---|---|
| Headache | Higher incidence | Lower incidence | Yes |
| Chest Pain | Higher incidence | Lower incidence | Yes |
| Burning Sensation/Heaviness in Chest | Higher incidence | Lower incidence | Yes |
| Palpitations | Higher incidence | Lower incidence | Yes |
Table 3: Efficacy Outcomes from a 2025 RCT (Adapted from [6]) This table compares key efficacy metrics, demonstrating this compound's clinical benefits despite similar cardiac safety.
| Outcome Measure | Oxytocin 2.5 IU (n=112) | This compound 100 μg (n=103) | P-value / Risk Difference |
|---|---|---|---|
| Need for Rescue Uterotonic | 46.4% | 27.2% | P = 0.004 |
| Uterine Tone at 5 min (0-10 scale) | 7 (IQR, 6-8) | 8 (IQR, 7-9) | P < 0.001 |
| Estimated Blood Loss (mL) | 395 (IQR, 96-627) | 335 (IQR, 127-570) | P = 0.49 |
| Change in Cardiac Troponin I | No significant difference from baseline | No significant difference from baseline | P = 1.00 |
For researchers designing studies to evaluate this compound's hemodynamic profile, here are detailed methodologies from recent literature.
Protocol 1: Non-Invasive Hemodynamic Monitoring [5]
Protocol 2: Holter ECG and Cardiac Biomarker Analysis [6] [9]
The following diagrams illustrate the mechanism of action and a standardized experimental workflow for assessing hemodynamic effects.
The table below summarizes key quantitative findings from recent studies comparing carbetocin and oxytocin for PPH prevention, which is the primary context in which the need for rescue uterotonics is measured.
| Study Population & Design | Key Efficacy Findings (this compound vs. Oxytocin) | Implications for Rescue Uterotonics |
|---|
| High-Risk Cesarean Section [1] (N=200, Prospective Case-Control) | • 81% vs. 54% had blood loss <500 mL. • 13% vs. 43% required additional uterotonics. • Better maintained uterine tone (intra- and post-op). | this compound significantly reduces the failure rate of prophylaxis, thereby directly lowering the incidence requiring rescue therapy. | | Low-Risk Vaginal & Cesarean Delivery [2] (N=284, Prospective Observational) | • Mean blood loss: 623 mL vs. 678 mL. • Hb decline was significantly less with this compound. | While the incidence of PPH was lower with this compound (4.2% vs. 7%), the reduced blood loss and Hb drop indicate more sustained uterotonic action. | | Elective Cesarean Delivery [3] (N=1962, Systematic Review & Meta-Analysis of RCTs) | A consistent and significant reduction in the need for additional uterotonics was confirmed with this compound. | Trial Sequential Analysis validated this finding, confirming robust evidence for this compound's superior efficacy in a controlled surgical setting. |
The following methodologies from the cited studies can serve as templates for designing clinical trials.
Study by [1] (High-Risk Cesarean Section):
Study by [2] (Low-Risk Deliveries):
Dose-Finding Study [4] (Patients with Preeclampsia):
Q1: What is the pharmacologic rationale for this compound's potential superiority over oxytocin in reducing rescue therapy? this compound is a long-acting synthetic analogue of oxytocin. Its key advantage is a significantly longer half-life (approximately 40 minutes for this compound versus 1-6 minutes for oxytocin) [3]. This prolonged activity provides more sustained uterine contractions, reducing the likelihood of subsequent atony and the need for a second-line (rescue) uterotonic agent.
Q2: How does patient population (e.g., preeclampsia) influence this compound dosing in research design? Recent dose-finding studies indicate that the effective dose is not one-size-fits-all. For instance, research shows that patients with preeclampsia require a ~50% higher dose (ED90 of 96 µg) compared to normotensive patients (ED90 of 68 µg) to achieve the same prophylactic effect [4]. This is a critical variable to control for in experimental protocols to avoid misinterpreting a dosing issue as a drug efficacy failure.
Q3: In what scenarios might this compound itself be considered a "rescue" agent? While most studies position this compound as a first-line prophylactic, its pharmacologic profile makes it a viable candidate for rescue use. If initial uterotonic prophylaxis with another agent fails, this compound's rapid onset (within 2 minutes) and long duration of action make it a logical and potent second-step intervention to manage ongoing uterine atony.
The diagram below outlines a logical workflow for investigating and applying this compound in the context of uterine atony, based on the available evidence.
The optimal dose of this compound can vary significantly based on the patient population. The most recent evidence highlights the importance of adjusting the dose for specific high-risk conditions.
| Patient Population | Recommended Dose (ED90) | Key Efficacy Findings & Considerations | Key Safety Findings |
|---|---|---|---|
| Patients with Preeclampsia | 96 µg [1] | Higher dose required; 1.5x the dose for non-preeclamptic patients [1]. | Hemodynamic profile (effect on blood pressure) is similar to oxytocin [2]. |
| Patients without Preeclampsia | 68 µg [1] | The standard 100 µg dose is effective and reduces the need for additional uterotonics [3]. | Single injection is effective, avoiding prolonged infusion [2]. |
| Selected High-Risk Groups (e.g., major placenta praevia, multiple pregnancies) | 100 µg (per established protocol) [3] | More effective than oxytocin in reducing the need for additional uterotonics or procedures [3]. | --- |
For a detailed methodology on determining the minimum effective dose (ED90) in a specific patient population, you can adapt the protocol from a recent 2025 study [1]. This approach is efficient for dose-finding studies.
Understanding this compound's unique molecular profile is crucial for troubleshooting its effects in different patient populations. The following diagram illustrates its distinct signaling pathway compared to endogenous oxytocin.
This compound's Selective OXTR Pathway
Is this compound a direct replacement for oxytocin? No. While both bind to the Oxytocin Receptor (OXTR), this compound is a functional selective agonist. It activates only the OXTR/Gq pathway and does not activate V1a and V1b vasopressin receptors, unlike oxytocin. It also promotes OXTR internalization via a different, β-arrestin-independent pathway [4].
What are the major advantages of this compound over oxytocin? The primary advantages are its longer half-life (allowing for a single injection instead of a continuous infusion) and its thermostability. A heat-stable formulation (HSC) remains potent for up to three years at ≤30°C, which is critical for regions with unreliable cold chains [5].
In which high-risk patient populations is this compound particularly recommended? Current evidence supports the use of this compound over oxytocin in women undergoing Cesarean section for major placenta praevia or with multiple pregnancies, as it reduces the requirement for additional uterotonics or procedures [3].
To complete the technical support center, you may need to investigate more specific areas:
The following table synthesizes key quantitative findings from recent clinical studies comparing the hemodynamic effects of this compound and oxytocin.
| Study Population & Design | Interventions | Key Hemodynamic Findings | Additional Efficacy Outcomes |
|---|
| High-risk Cesarean Section (CS) (Prospective Case-Control, n=200) [1] | Group I (n=100): this compound 100 µg IV Group II (n=100): Oxytocin 10 IU IV infusion | Better hemodynamic stability with this compound; fewer blood pressure fluctuations [1]. | • ↓ Intraoperative blood loss: 81% in this compound group had <500 mL blood loss vs. 54% in oxytocin group. • ↓ Need for additional uterotonics: 13% vs. 43% [1]. | | Elective CS (Randomized, n=70) [2] [3] | OXY (n=34): Oxytocin 5 IU IV CARBE (n=36): this compound 100 µg IV | • Significant SBP decrease only in oxytocin group at 1 and 2 min post-administration (p<0.0001) [2] [3]. • Significant differences in DBP and MAP at 1 and 6 min, favoring this compound [2] [3]. • Significant HR differences at 6 min, with greater variability after oxytocin [2] [3]. | Not the primary focus of this study. | | Preeclamptic Patients (Elective CS) (RCT, n=80) [4] | Group I (n=40): Oxytocin 5 IU IV bolus Group II (n=40): this compound 100 µg IV bolus | Significantly greater increase in HR and decline in BP and O2 saturation in the oxytocin group compared to this compound group [4]. | • Fewer required additional doses: 3 cases (this compound) vs. 7 cases (oxytocin). • PPH incidence: 1 case (this compound) vs. 2 cases (oxytocin) [4]. | | Twin Pregnancies (CS) (Before-After Study, n=241) [5] | Control (n=114): Oxytocin infusion + uterine injection Study (n=127): + this compound 100 µg IV | Higher systolic BP 4 hours after childbirth in the this compound group [5]. | • ↓ Total 24-hour blood loss. • ↓ Incidence of undiagnosed PPH (Hb drop >2 g/dL) [5]. |
For researchers designing experiments, here are methodologies from the cited studies:
This FAQ addresses typical challenges you might encounter during related research.
Q1: What is the recommended administration method for this compound to minimize hemodynamic impact?
Q2: How does this compound's hemodynamic profile benefit specific high-risk patient groups?
Q3: What is the underlying mechanism for this compound's improved hemodynamic stability?
The following diagrams outline the experimental workflow for comparing uterotonics and their mechanism of action at the receptor level.
| Challenge Category | Specific Challenge | Documented Solutions & Mitigation Strategies |
|---|---|---|
| Cold Chain & Storage | Oxytocin requires constant 2-8°C refrigeration, which is often unavailable, leading to drug degradation [1] [2] [3]. | Use of heat-stable carbetocin (HSC), which remains stable at ≤30°C for up to 3 years, eliminating cold chain needs [1] [4] [3]. |
| Manufacturing & Supply | High manufacturing complexity and cost; specialized peptide facilities require investments over $25 million [5]. | Pooled procurement to consolidate demand and reduce costs [1]. Strategic partnerships between multinational and local manufacturers to boost local capacity [5]. |
| Distribution & Last-Mile Delivery | Fragile supply chains and high distribution costs (40-45% higher due to cold chain) [5]. 25% product wastage from cold chain failures during last-mile delivery [5]. | Leveraging HSC's thermostability to simplify logistics and reduce wastage [1] [5]. Integration with tranexamic acid (TXA) and other PPH bundle elements [1]. |
| Regulatory & Policy Hurdles | Divergent regulatory requirements across countries cause delays; registration can take from 6 months to over 3 years [5]. | WHO prequalification (2022) of HSC, which accelerates national registration and procurement [1] [5]. Updating national guidelines and Essential Medicines Lists (EML) to include HSC [1] [6]. |
| Training & Awareness | Provider unfamiliarity with HSC protocols, and confusion over dosage and timing versus oxytocin [1]. | Simulation drills for health workers and appointing "PPH champions" [1]. Community-based interventions to raise awareness of PPH danger signs [1]. |
Programs in countries like Nigeria, Kenya, and South Sudan have achieved over 90% coverage of heat-stable this compound by bundling several strategies [1]. You can adapt the following protocol for introducing HSC in a new region:
The decision to adopt HSC is supported by positive cost-effectiveness analyses in multiple LMIC settings:
| Country Setting | Key Finding (vs. Oxytocin) | Source / Context |
|---|---|---|
| India | Averting 5,468 PPH events and 5 maternal deaths, saving $171,700 per 100,000 births [2]. | Cost-effectiveness model from the public healthcare system perspective [2]. |
| Uganda | Averting 57,536 PPH cases and 123 maternal deaths, saving over $1 million in healthcare system costs [8]. | Decision tree model applied to an annual cohort of women giving birth in public facilities [8]. |
| Nigeria (Pilot) | 56% of women received HSC, leading to a PPH incidence of 0.8% [1]. | Mixed-methods implementation research across 3 states [1]. |
Q: How can we prevent the misuse of heat-stable this compound for labor induction?
Q: Our country has updated its guidelines, but HSC is still not available in clinics. What are the common bottlenecks?
Q: We have both quality-assured and non-quality-assured generic versions of this compound entering the market. How should we proceed?
The following diagram illustrates how these strategies interconnect to form a robust framework for overcoming this compound supply chain challenges.
| Country / Setting | Comparison | Key Health Outcomes Averted | Cost & Budget Impact Findings | Source (Year) |
|---|
| India (Public healthcare system) | vs. Oxytocin [1] | • 5,468 fewer PPH events • 5 fewer maternal deaths • 244 fewer DALYs (per 100,000 births) | • Cost-saving: Saved US $171,700 per 100,000 births. • Budget Impact: Projected 5-year savings of US $11.4 million with 19% market share [1]. | Cook et al. (2023) [1] | | Uganda (Public health facilities) | vs. Oxytocin [2] | • 57,536 fewer PPH cases • 123 fewer maternal deaths • 4,203 fewer DALYs (annual cohort) | • Cost-saving: Annual direct costs lowered by US $1,058,353 [2]. | Ononge et al. (2025) [2] | | Canada (Urban Hospital) | vs. Oxytocin [3] | (Analysis focused on resource use for PPH management) | • Cost-saving: One hospital could save over CAD $349,000 annually by switching to carbetocin [3]. | ScienceDirect (2021) [3] | | Colombia (Women with risk factors for bleeding) | vs. Oxytocin (Cesarean Section) [4] | (Measured in QALYs; this compound was more effective) | • Cost-saving & More Effective: Lower cost and better outcomes ("dominant" strategy). Saved Col$94,887 per hemorrhagic event avoided [4]. | PMC (2018) [4] | | Philippines (Societal perspective) | vs. Oxytocin [5] | (Measured in QALYs) | • Not Cost-Effective at the listed price (US $18). Required a price reduction to be cost-effective [5]. | PMC (2020) [5] |
The economic evidence in the search results is primarily based on a standardized decision-tree model. The diagram below illustrates the general logic and structure of this analytical approach.
The model evaluates the probability of different clinical pathways and assigns corresponding costs and health outcomes (like DALYs or QALYs) to each branch. Key inputs include [1]:
The cost-effectiveness of heat-stable this compound is highly context-dependent. When interpreting results or designing your own study, consider these critical factors:
Successful adoption of heat-stable this compound extends beyond cost-effectiveness. The research highlights several implementation factors [6]:
Q1: Under what conditions is heat-stable this compound most likely to be cost-saving? It is most likely to be cost-saving when it is procured at a public-sector price comparable to other uterotonics, and when used in settings with high PPH burden and unreliable cold-chain infrastructure, where it can prevent a significant number of expensive severe PPH cases [1] [2].
Q2: Why did the studies from India/Uganda and the Philippines reach different conclusions? The primary reason is the assumed drug price. The Indian and Ugandan models used a lower, subsidized price, making this compound cost-saving. The Philippine analysis used a higher listed price (US $18) and found it was not cost-effective unless the price was reduced [1] [2] [5].
Q3: What is the key experimental consideration for a health economist building a decision model for this compound? The most critical consideration is accurately modeling the differential PPH risk based on real-world uterotonic efficacy. This means accounting for the potential degradation of oxytocin in the local context due to cold-chain failures, rather than relying solely on efficacy data from ideal trial conditions [1] [2].
The table below summarizes quantitative data from recent carbetocin implementation studies, providing key metrics for researchers and program planners.
| Study Location / Reference | Key Training & Adherence Strategies | Quantitative Outcomes |
|---|---|---|
| Kenya (10 counties) [1] | Top-down policy dissemination; Integrated protocols/guidelines; Training and supportive supervision. | 98.8% of HCPs administered HSC; 96.5% aware of facility protocols; >90% found HSC easy to administer/distinguish. [1] |
| Nigeria (3 states) [2] | CEmONC/AMTSL retraining; 10-week clinical mentoring; Supportive supervision; Enhanced supply chain. | HSC administered in 56% of 18,364 deliveries; PPH incidence dropped to 0.8%; 76% of HCPs preferred HSC. [2] |
| South Sudan & Uganda (Humanitarian) [3] | Low-Dose, High-Frequency (LDHF) training; 2-day in-person workshops; WhatsApp Community of Practice; Cascade training. | Average knowledge increase of 21% (South Sudan) and 18% (Uganda); Enhanced competency and protocol adherence. [3] |
For researchers designing training interventions, the Low-Dose, High-Frequency (LDHF) model used in fragile settings provides a replicable methodology [3]:
Phase 1: Introductory Webinar
Phase 2: Self-Paced Learning
Phase 3: In-Person Workshop
Phase 4: Replication Training (Cascade)
Phase 5: Continuous Skills Drills & Supervision
The workflow for this multi-phase training strategy is summarized in the following diagram:
Q1: How can we prevent the misuse of this compound for labor induction or augmentation?
Q2: Our providers are accustomed to oxytocin. How can we improve adherence to the new this compound protocol?
Q3: What is the most effective way to structure training in resource-limited or humanitarian settings?
| Challenge | Potential Root Cause | Recommended Solution |
|---|---|---|
| Reluctance to switch from Oxytocin | Familiarity with old drug; Distrust of new protocols [8]. | Implement "PPH champions" [6]; Demonstrate HSC's thermostability & efficacy data [6] [2]. |
| Incorrect Administration | Confusion with oxytocin dosing and indications [5]. | Use clear job aids & charts [3]; Focus training on key differences [4] [5]. |
| Training Decay | Skills and knowledge fade over time without reinforcement. | Schedule quarterly skills drills [3]; Maintain peer support via WhatsApp/CoP [1] [3]. |
| Fragile Supply Chain | Stock-outs of HSC undermine training and trust. | Advocate for pooled procurement & domestic funding [6]; Strengthen quantification processes [1]. |
Carbetocin is a long-acting oxytocin analogue indicated only for the prevention of postpartum hemorrhage (PPH) and is strictly contraindicated for labor induction or augmentation [1] [2]. Its mechanism and pharmacokinetic profile make it unsuitable for use before delivery.
| Property | This compound | Oxytocin (for comparison) |
|---|---|---|
| Primary Indication | PPH prevention only [2] | PPH prevention & management; labor induction & augmentation [4] [2] |
| Elimination Half-life | ~40 minutes (IV); 85-100 minutes (IM) [1] [3] | 1-6 minutes; 3-10 minutes [4] [5] |
| Thermal Stability | Heat-stable (can be stored at 30°C) [4] | Heat-sensitive (requires cold chain 2-8°C) [4] |
The primary risk of using this compound for labor induction is uterine hyperstimulation—excessive, prolonged, or poorly coordinated contractions [6]. This can lead to:
For research and safety profiling, it is useful to compare the adverse event (AE) profiles of this compound and oxytocin in their approved settings. A 2025 study compared subjective adverse effects after administration for PPH prevention during elective cesarean sections [5].
Table: Reported Subjective Adverse Events after Uterotonic Administration (Elective C-Section)
| Adverse Event | Oxytocin Group (n=34) | This compound Group (n=36) | Statistical Significance |
|---|---|---|---|
| Headache | 11.8% | 2.8% | p < 0.05 |
| Chest Pain | 20.6% | 5.6% | p < 0.05 |
| Burning/Heaviness in Chest | 17.6% | 5.6% | p < 0.05 |
| Palpitations | 8.8% | 2.8% | p < 0.05 |
Source: Adapted from data in [5].
This data shows that while this compound's safety profile in its correct indication may be favorable compared to oxytocin for certain subjective effects, this does not imply safety for labor induction.
For researchers investigating the safety of uterotonics, here are two key methodological approaches.
This workflow helps to biologically validate and explain potential adverse drug reactions (ADRs) identified from clinical data.
Diagram: A computational framework for ADR signal substantiation, integrating multiple data domains to explore molecular mechanisms [7].
Methodology Details:
This protocol, modeled on a successful implementation study in India, focuses on preventing protocol deviations and misuse in clinical settings [4] [9].
Diagram: A multi-component implementation protocol to ensure appropriate this compound use [4] [9].
Methodology Details:
The table below summarizes a representative HPLC method, synthesized from two patents and a research article, for detecting carbetocin and its related substances [1] [2].
| Parameter | Description |
|---|---|
| Objective | Determine this compound content and related impurities [1] [2]. |
| Chromatographic Column | C18 bonded silica gel (e.g., Waters XBridge C18, 150x3.0 mm, 3.5 µm) [1] [2]. |
| Column Temperature | 60 °C [1] [2]. |
| Mobile Phase A | 0.3g Ammonium acetate in 2000mL water, with 380mL acetonitrile and 8mL PIC B-8 Low UV reagent [1] [2]. |
| Mobile Phase B | Mixture of Mobile Phase A and acetonitrile (1:1 volume ratio) [2]. |
| Elution Method | Gradient elution from 0% to 25% of Mobile Phase B over 20 minutes [1]. |
| Flow Rate | 0.8 - 1.0 mL/min [1] [2]. |
| Detection Wavelength | 220 nm [1] [2]. |
| Injection Volume | 20 - 40 µL [1] [2]. |
This method is designed to separate this compound from its key degradation impurities, which primarily result from hydrolysis (e.g., [Asp5]this compound, [Glu4]this compound) and oxidation (e.g., this compound sulfoxide isomers) [1]. Adding a reagent like PIC B-8 to the mobile phase can improve the separation of charged species [2].
This table outlines the stability of the heat-stable this compound formulation, which maintains ≥95% purity under various conditions [1]. This data is crucial for defining the boundaries of your stability studies.
| Storage Condition | Demonstrated Stability Duration |
|---|---|
| 30°C / 75% Relative Humidity | Minimum of 3 years [1] |
| 40°C / 75% Relative Humidity | 6 months [1] |
| 50°C | 3 months [1] |
| 60°C | 1 month [1] |
| Additional Stability | |
| Freezing & Thawing | Not sensitive [1] |
| Light Exposure | Not sensitive (photo-stable) [1] |
For a visual overview, the diagram below outlines the key steps in a this compound stability testing workflow.
The core of the analysis is the HPLC system. The following diagram maps the key components and the analytical process.
What is the optimal pH for a stable this compound formulation? The development of the heat-stable formulation identified the optimum pH to be 5.45, with an acceptable range of 5.25 to 5.65 [1].
What are the common degradation pathways for this compound? The primary degradation pathways are hydrolysis and oxidation. Specific impurities identified include [Asp5]this compound (hydrolysis) and this compound sulfoxide isomers (oxidation) [1]. The excipient L-methionine in the formulation acts as an antioxidant to mitigate oxidative degradation [1].
Is the heat-stable this compound formulation sensitive to freezing? No. Stability studies have shown that the heat-stable this compound formulation is not sensitive to freezing and thawing cycles [1].
The following table consolidates findings from multiple recent studies comparing carbetocin and oxytocin for PPH prevention.
| Study Parameter | This compound Outcomes | Oxytocin Outcomes | Statistical Significance (p-value) | Citations |
|---|---|---|---|---|
| Need for Additional Uterotonics (Cesarean) | 5.71% - 18.4% | 12% - 24.4% | p = 0.0385 to p = 0.03 | [1] [2] |
| Incidence of Blood Loss ≥ 1000 mL (Cesarean) | 7.43% | 18.86% | p = 0.0015 | [1] |
| Mean Blood Loss (Vaginal Delivery) | 623 ± 81.3 mL | 678 ± 88.7 mL | p = 0.039 | [3] |
| Adequate Uterine Tone at 3 mins (Cesarean) | Significantly more adequate | Less adequate | p < 0.0001 to p = 0.023 | [1] [4] |
| Hemoglobin Decline | Less pronounced | More pronounced | p < 0.001 | [3] [5] |
The data in the summary table comes from robust clinical trials. Here are the methodologies behind key studies:
Study on Emergency Cesarean Sections (2025) [1]:
Study on High-Risk Elective Cesarean Sections (2025) [4]:
Prospective Observational Study in Central India (2025) [3]:
The differing clinical profiles of oxytocin and this compound are rooted in their distinct molecular pharmacology.
The diagram above illustrates the core signaling pathway and key differences:
| Clinical Setting | Outcome Measure | This compound Performance | Oxytocin Performance | Significance & Evidence |
|---|---|---|---|---|
| Cesarean Delivery (Low-Risk Women) [1] | Need for additional uterotonics | OR 0.53 (95% CI: 0.39-0.72) | Reference (OR 1.0) | ( p < 0.001 ); 14 RCTs, 3154 participants |
| Need for blood transfusion | OR 0.57 (95% CI: 0.34-0.97) | Reference (OR 1.0) | ( p = 0.04 ); 9 RCTs, 1936 participants | |
| Incidence of PPH (>500 ml) | OR 1.08 (95% CI: 0.81-1.44) | Reference (OR 1.0) | ( p = 0.61 ); no significant difference | |
| Cesarean Delivery (High-Risk Women) [2] | Prevalence of PPH | Significantly reduced | Reference | Single-center retrospective study |
| Emergency Cesarean Section [3] | Blood loss ≥1000 ml | 7.43% (13/175 patients) | 18.86% (33/175 patients) | ( p = 0.0015 ); RCT, 350 patients |
| Need for additional uterotonics | 5.71% (10/175 patients) | 12.00% (21/175 patients) | ( p = 0.0385 ) | |
| Vaginal Delivery [4] | Blood loss ≥500 ml | No significant difference | No significant difference | RR 0.52 (95% CI: 0.24-1.15); ( p = 0.11 ) |
Understanding the pharmacological differences explains this compound's clinical profile.
Oxytocin and this compound both activate the Oxytocin Receptor (OXTR), a G-protein coupled receptor (GPCR). However, they differ significantly in their signaling effects [5].
The diagram below illustrates the key differences in their molecular pathways:
Key Experimental Observations [5]:
For researchers looking to replicate or design studies, here are summaries of the methodologies from key papers.
Meta-Analysis Protocol (Low-Risk Cesarean Delivery) [1]:
Randomized Controlled Trial Protocol (Emergency Cesarean Section) [3]:
For cesarean delivery, particularly in high-risk and emergency settings, evidence strongly supports this compound's superiority in reducing severe blood loss and the need for supplemental uterotonics [3] [2]. In vaginal deliveries, this compound and oxytocin show comparable efficacy [4].
The prolonged half-life of this compound is a key advantage, potentially simplifying patient management. However, its higher cost necessitates cost-effectiveness analysis for routine use [2]. Future research should focus on long-term outcomes and further elucidate the clinical impact of its unique molecular pharmacology.
| Side Effect / Outcome | Carbetocin | Oxytocin | Statistical Significance (p-value) | Notes & Context |
|---|---|---|---|---|
| Vomiting | Lower risk | Higher risk | p < 0.05 | Risk reduction particularly noted in women undergoing cesarean section [1]. |
| Diarrhea | Slightly higher risk | Lower risk | p-value not specified | The absolute risk increase was small [1]. |
| Need for Additional Uterotonics | 5.71% | 12% | p = 0.0385 | Significantly reduced need in emergency C-sections [2]. |
| Blood Loss ≥1000 ml | 7.43% | 18.86% | p = 0.0015 | Significantly lower rate with this compound in emergency C-sections [2]. |
| Uterine Tone | Superior at 3 and 5 mins | Standard | p = 0.023 (3 min) p = 0.003 (5 min) | Quantified via manual palpation on a linear analogue scale [2]. | | Hypotension & Tachycardia | Present | Present | Not Significant | Side effects are rate-dependent; slower infusion improves stability [3]. |
The quantitative data in the table above is primarily derived from a prospective, randomized, open-label superiority study [2]. Here are the key methodological details:
Another referenced study was a systematic review and meta-analysis that specifically investigated side effects [1]:
The diagrams below illustrate this compound's mechanism and a common clinical trial workflow for its evaluation.
| Country / Setting | Key Cost-Effectiveness Findings | Primary Driver & Notes |
|---|---|---|
| Uganda (Public health facilities) | Cost-saving vs. oxytocin. Averted 57,536 PPH cases and 123 maternal deaths per annual cohort. Saved the public healthcare system USD $1,058,353 [1]. | Heat stability leads to higher real-world efficacy by avoiding quality degradation, preventing more PPH cases and associated treatment costs [1]. |
| India (Public health system) | Cost-saving vs. oxytocin. Avoided 5,468 PPH events and 5 deaths per 100,000 births. Saved USD $171,700 per 100,000 births [2]. | Benefits were even greater when compared to misoprostol. The budget impact analysis projected savings of USD $11.4 million over five years with this compound adoption [2]. |
| The Philippines (Societal perspective) | Not cost-effective at the listed price of USD $18 per dose. The incremental cost-effectiveness ratio (ICER) was far above the local cost-effectiveness threshold [3]. | This study highlights that cost-effectiveness is highly sensitive to the procurement price of this compound. It may become cost-effective with price reductions [3]. |
The economic advantage of this compound stems from its distinct pharmacological properties and performance in clinical trials.
This compound is a long-acting analog of oxytocin. Both molecules bind to the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR), to induce uterine contractions [4] [5]. However, key differences explain this compound's clinical profile:
The following diagram illustrates the key differences in the signaling and trafficking pathways between oxytocin and this compound.
The CHAMPION trial, a large-scale, randomized, double-blind study, provided the foundational evidence for this compound's efficacy. It demonstrated that heat-stable this compound is non-inferior to oxytocin in preventing blood loss of ≥ 500 mL or the use of additional uterotonics after vaginal birth [7]. Its heat-stability (remaining potent for 36 months at 30°C/75% humidity) is a critical advantage in LMICs where up to 40% of oxytocin samples may fail quality tests due to cold chain breakdowns [1] [2] [7].
When evaluating these economic studies, consider the following:
The following table summarizes key efficacy metrics from recent studies, primarily in cesarean delivery settings.
| Metric | Carbetocin (Long-Acting) | Oxytocin (Short-Acting) | Supporting Data (Citations) |
|---|---|---|---|
| Incidence of PPH (Blood Loss ≥ 1000 ml) | Significant reduction | Higher incidence | 7.43% vs. 18.86% [1] |
| Need for Additional Uterotonics | Significant reduction | Higher need | 5.71% vs. 12% [1]; 13% vs. 43% [2] |
| Quality of Uterine Tone | Superior at 3 and 5 minutes post-administration [1]; Better intraoperatively and at 2 hours post-op [2] | Standard | - |
| Reduction in Hemoglobin | Less postoperative fall [2] | Greater postoperative fall [2] | - |
| Thermostability | Heat-stable (up to 3 years at ≤30°C) [3] | Requires refrigerated cold chain (2-8°C) [3] [2] | - |
The core difference lies in the pharmacokinetic profiles, which directly impact the duration of effect.
| Characteristic | This compound | Oxytocin |
|---|---|---|
| Type of Agent | Long-acting synthetic analogue of oxytocin [4] | Natural hormone; first-line uterotonic [4] |
| Mechanism of Action | Oxytocin receptor agonist [5] [4] | Oxytocin receptor agonist [5] [4] |
| Onset of Action | 1-2 minutes [2] [5] | 1-6 minutes (IV) [5] |
| Plasma Half-Life | ~40 minutes [2] [5] | ~4 minutes [5] |
| Primary Advantage | Sustained uterine contraction without need for infusion; heat-stable [1] [3] | Rapid onset; low cost [5] |
The diagram below illustrates the core mechanism shared by both drugs and the key differentiator of receptor activity duration.
The data in the first table is derived from rigorous clinical trial methodologies. Here are the details of two representative studies:
Prospective Randomized Comparative Study [1]
Prospective Case-Control Study [2]
For researchers and drug developers, the evidence suggests several key considerations:
| Outcome Measure | Heat-Stable this compound | Oxytocin | Relative Risk (95% CI) | Trial / Study |
|---|---|---|---|---|
| Blood loss ≥500 mL or use of additional uterotonic | 14.5% | 14.4% | 1.01 (0.95 - 1.06) | CHAMPION (2018) [1] |
| Blood loss ≥1000 mL | 1.51% | 1.45% | 1.04 (0.87 - 1.25) | CHAMPION (2018) [1] |
| Incidence of PPH (as defined by study) | 4.2% | 7.0% | p=0.303 | Prospective Observational Study (2025) [2] |
| Mean Blood Loss (mL) | 623 ± 81.3 mL | 678 ± 88.7 mL | p=0.039 | Prospective Observational Study (2025) [2] |
| Haemoglobin Decline | Lower decline | Higher decline | p<0.001 | Prospective Observational Study (2025) [2] |
The foundational evidence for this compound's non-inferiority comes from the WHO-led CHAMPION trial. Here are the key methodological details [1]:
The diagram below illustrates the streamlined workflow of the CHAMPION trial design.
Figure 1: CHAMPION Trial Workflow. This diagram outlines the key stages of the trial, from participant randomization to outcome analysis.
Beyond the primary non-inferiority outcome, the data highlights critical practical differentiators for drug selection.
Thermostability: The Core Advantage: Heat-stable this compound remains effective for at least three years at 30°C and six months at 40°C [3] [4]. In contrast, oxytocin must be stored and transported at 2-8°C to maintain potency [2] [3]. This is a major advantage in low- and middle-income countries (LMICs) where studies have found a high prevalence of degraded oxytocin due to broken cold chains [2] [3].
Pharmacological Profile: this compound is a long-acting oxytocin analogue. It has a quick onset of action (1-2 minutes) and a longer duration of action (around one hour) compared to oxytocin's short half-life of 1-6 minutes [2]. This sustained activity may reduce the need for repeated injections.
Guidelines and Adoption: Based on the CHAMPION evidence, the WHO added heat-stable this compound to its Model List of Essential Medicines in 2019 [5]. Its use is recommended, particularly in settings where maintaining a cold chain for oxytocin is problematic [5].
A comprehensive comparison guide should also note the limitations and contextual factors.
To summarize the comparison for researchers and drug development professionals:
Irritant;Health Hazard